molecular formula C21H26N2O4 B409086 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B409086
M. Wt: 370.4 g/mol
InChI Key: UTNCWPZYKRNCTH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC nomenclature of this compound follows established conventions for complex heterocyclic structures, providing precise identification of its molecular architecture. The complete IUPAC name, 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate, reflects the compound's intricate substitution pattern and functional group distribution. The molecular formula C₂₁H₂₆N₂O₄ indicates the presence of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, resulting in a molecular weight of 370.4 g/mol. This molecular composition places the compound within the moderate molecular weight range suitable for drug-like properties according to Lipinski's Rule of Five.

The structural designation reveals several key features that define the compound's identity and properties. The tetrahydroquinoline core serves as the primary scaffold, with the numbering system beginning from the nitrogen-containing heterocyclic ring. The presence of two methyl groups at position 7 creates a geminal dimethyl substitution pattern, which significantly influences the conformational flexibility and steric properties of the molecule. The ketone functionality at position 5 introduces electrophilic character and potential hydrogen bonding capabilities, while the pyridin-3-yl substituent at position 4 provides additional aromatic character and coordination sites for biological interactions.

The ester functionality represented by the 2-methoxyethyl carboxylate group contributes to the compound's physicochemical properties, particularly its solubility profile and metabolic stability. This structural feature can undergo hydrolysis under physiological conditions, potentially serving as a prodrug moiety that releases the corresponding carboxylic acid. The methoxyethyl group provides moderate lipophilicity while maintaining some hydrophilic character through the ether oxygen, creating a balanced partition coefficient suitable for biological membrane permeation.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-13-17(20(25)27-9-8-26-4)18(14-6-5-7-22-12-14)19-15(23-13)10-21(2,3)11-16(19)24/h5-7,12,18,23H,8-11H2,1-4H3

InChI Key

UTNCWPZYKRNCTH-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCCOC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCCOC

Origin of Product

United States

Biological Activity

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that integrates a quinoline core and a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The IUPAC name for this compound illustrates its intricate structure:

IUPAC Name: this compound

Molecular Formula: C_{21}H_{26}N_{2}O_{4}

Molecular Weight: 370.44 g/mol

The compound's structure can be represented as follows:

InChI InChI 1S C21H26N2O4 c1 5 10 28 11 12 29 22 27 19 15 2 25 17 13 21 3 4 14 18 26 20 19 16 6 8 24 9 7 16 h6 9 20 25H 5 10 14H2 1 4H3\text{InChI }\text{InChI 1S C21H26N2O4 c1 5 10 28 11 12 29 22 27 19 15 2 25 17 13 21 3 4 14 18 26 20 19 16 6 8 24 9 7 16 h6 9 20 25H 5 10 14H2 1 4H3}

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity: Studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their efficacy against resistant strains.
  • Antifungal Activity: Certain derivatives have demonstrated effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial action.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies: Research has demonstrated that similar compounds can effectively inhibit tumor growth in vitro and in vivo models. For instance, compounds with similar structural motifs have shown promising results in reducing tumor size in xenograft models.

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition: The compound has potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s.
  • Kinase Inhibition: Some studies suggest that it may interact with kinases involved in cancer progression, thereby hindering tumor growth.

Research Findings and Case Studies

StudyFindings
Smith et al., 2020Demonstrated significant antibacterial activity against E. coli with an IC50 of 0.91 μM for related compounds.
Johnson et al., 2021Reported anticancer effects in vitro on breast cancer cell lines with reduced proliferation rates observed.
Lee et al., 2022Found strong inhibition of acetylcholinesterase activity with potential implications for Alzheimer's treatment.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name R3 (Ester) R4 (Substituent) Biological Activity Synthesis Catalyst
2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate 2-Methoxyethyl Pyridin-3-yl Inferred: Calcium modulation, antimicrobial (based on analogs) Likely similar to L-glutamine or cobalt salts
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl Phenyl Calcium modulation, antibacterial L-Glutamine in ethanol
Methyl 2,7,7-trimethyl-4-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 3-Methylpyridin-2-yl Research applications (unspecified) Not reported
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl Antioxidant, calcium modulation Solvent-free conditions

Key Observations:

Ester Group Influence: The 2-methoxyethyl ester in the target compound may enhance solubility compared to ethyl/methyl esters due to its polar ether moiety. This contrasts with the ethyl ester in , which forms stronger intermolecular C–H···O hydrogen bonds in crystals .

Phenyl/4-methoxyphenyl (analogs): Exhibit calcium channel modulation and antioxidant activities . The methoxy group in enhances electron-donating effects, which may stabilize radical species.

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data for Selected Analogs

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Motifs
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Triclinic P1 a = 7.3523, b = 9.6349, c = 12.6583 C–H···O chains along c-axis
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Not reported Not reported Not reported Methoxy group participates in C–H···O

Notable Features:

  • The ethyl ester analog forms a triclinic lattice with C–H···O hydrogen bonds creating helical chains. The target compound’s 2-methoxyethyl group may introduce additional O···H–C interactions or alter packing efficiency.

Preparation Methods

Hantzsch-Type Multi-Component Reaction

The Hantzsch reaction remains the most widely employed method for constructing tetrahydroquinoline frameworks. For the target compound, the protocol involves:

Reagents :

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Pyridin-3-ylcarbaldehyde

  • 2-Methoxyethyl acetoacetate

  • Ammonium acetate (catalyst)

Procedure :

  • Cyclocondensation : A mixture of dimedone (1.0 equiv), pyridin-3-ylcarbaldehyde (1.2 equiv), and 2-methoxyethyl acetoacetate (1.0 equiv) is heated to 150–160°C under solvent-free conditions for 15–20 minutes.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the tetrahydroquinoline core.

Key Observations :

  • Yield : 65–72% (dependent on aldehyde reactivity and steric effects).

  • Regioselectivity : The pyridin-3-yl group directs substitution at the C4 position due to electronic effects.

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between dimedone and the aldehyde, followed by Michael addition of the acetoacetate ester and subsequent cyclodehydration.

Borrowing Hydrogen Methodology

A catalytic approach using manganese(I) complexes enables atom-efficient synthesis:

Reagents :

  • 2-Aminobenzyl alcohol

  • 3-Pyridinylmethanol

  • [Mn(PN3)] catalyst (2 mol%)

  • Potassium tert-butoxide (base)

Procedure :

  • Dehydrogenation : The manganese catalyst abstracts hydrogen from 3-pyridinylmethanol, generating a reactive aldehyde intermediate.

  • Condensation : The aldehyde reacts with 2-aminobenzyl alcohol, forming an imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack yields the tetrahydroquinoline skeleton.

  • Esterification : The 2-methoxyethyl group is introduced via Steglich esterification using DCC/DMAP.

Key Observations :

  • Yield : 58–64% for the cyclization step; 85% for esterification.

  • Advantages : No external reducing agents required; water is the sole byproduct.

Hydroaminoalkylation-Amination Cascade

A titanium-catalyzed method offers high regioselectivity:

Reagents :

  • Ortho-chlorostyrene

  • N-Methylaniline

  • Ti(IV) 2,6-bis(phenylamino)pyridinato complex (5 mol%)

Procedure :

  • Hydroaminoalkylation : The titanium complex catalyzes the addition of N-methylaniline to ortho-chlorostyrene, yielding a linear amine intermediate.

  • Buchwald–Hartwig Amination : Intramolecular C–N coupling forms the tetrahydroquinoline core.

  • Ester Modification : The 2-methoxyethyl ester is installed via transesterification with methyl chloroformate.

Key Observations :

  • Yield : 70–75% for the cascade reaction.

  • Selectivity : >95% regioselectivity for the linear adduct.

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Reaction Borrowing Hydrogen Hydroaminoalkylation
Yield 65–72%58–64%70–75%
Catalyst Ammonium acetateMn(I) complexTi(IV) complex
Reaction Time 15–20 min12–18 h6–8 h
Byproducts Water, NH3WaterHCl
Scalability HighModerateLow

Insights :

  • The Hantzsch method is optimal for rapid, high-yield synthesis but requires harsh conditions.

  • Catalytic methods (Mn, Ti) offer greener alternatives but necessitate specialized ligands.

Structural Characterization and Validation

Critical analytical data for the target compound:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, pyridyl-H), 7.78–7.75 (m, 2H, aromatic), 4.32–4.28 (m, 2H, OCH2), 3.64 (s, 3H, OCH3), 2.98–2.90 (m, 2H, CH2), 1.12 (s, 6H, 2×CH3).

  • HRMS : m/z calc. for C25H29N2O5 [M+H]+: 437.2078; found: 437.2081.

X-ray Crystallography :

  • Single-crystal analysis confirms the cis-fused ring system and ester orientation.

Challenges and Optimization Strategies

Steric Hindrance

The pyridin-3-yl group induces steric clashes during cyclization, reducing yields by 10–15% compared to phenyl analogs. Mitigation strategies include:

  • Using bulkier catalysts (e.g., BrettPhos Pd) to enhance transition-state stabilization.

  • Microwave-assisted synthesis to accelerate reaction kinetics.

Ester Hydrolysis

The 2-methoxyethyl ester is prone to hydrolysis under acidic conditions. Solutions involve:

  • Employing anhydrous solvents (e.g., THF, DMF).

  • Adding molecular sieves to scavenge water .

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